7-Chloro-1,4-dihydro-2,6-naphthyridin-3(2H)-one
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Overview
Description
7-Chloro-1,4-dihydro-2,6-naphthyridin-3(2H)-one is a heterocyclic compound that belongs to the naphthyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1,4-dihydro-2,6-naphthyridin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-3-chloropyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions for several hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogen substitution reactions can introduce different substituents at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine N-oxides, while substitution reactions can produce various substituted naphthyridines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Chloro-1,4-dihydro-2,6-naphthyridin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydro-2,6-naphthyridin-3(2H)-one: Lacks the chloro substituent but shares the core structure.
7-Bromo-1,4-dihydro-2,6-naphthyridin-3(2H)-one: Similar structure with a bromine substituent instead of chlorine.
7-Methyl-1,4-dihydro-2,6-naphthyridin-3(2H)-one: Contains a methyl group at the 7-position.
Uniqueness
The presence of the chloro substituent in 7-Chloro-1,4-dihydro-2,6-naphthyridin-3(2H)-one can influence its reactivity and biological activity, making it unique compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved properties.
Properties
Molecular Formula |
C8H7ClN2O |
---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
7-chloro-2,4-dihydro-1H-2,6-naphthyridin-3-one |
InChI |
InChI=1S/C8H7ClN2O/c9-7-1-5-4-11-8(12)2-6(5)3-10-7/h1,3H,2,4H2,(H,11,12) |
InChI Key |
NPUJRHOVKHXRAH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CN=C(C=C2CNC1=O)Cl |
Origin of Product |
United States |
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